2-Mesitylmagnesium bromide

Catalog No.
S1899236
CAS No.
2633-66-1
M.F
C9H11BrMg
M. Wt
223.39 g/mol
Availability
In Stock
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2-Mesitylmagnesium bromide

CAS Number

2633-66-1

Product Name

2-Mesitylmagnesium bromide

IUPAC Name

magnesium;1,3,5-trimethylbenzene-6-ide;bromide

Molecular Formula

C9H11BrMg

Molecular Weight

223.39 g/mol

InChI

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JOWQNXIISCPKBK-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

2-Mesitylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C₉H₁₁BrMg, and it is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to magnesium through a carbon-bromine bond. This compound is typically encountered in solution form, often in tetrahydrofuran or diethyl ether, and is known for its high reactivity, particularly towards electrophiles due to the nucleophilic nature of the carbon atom bonded to magnesium .

, including:

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form corresponding alcohols.
  • Substitution Reactions: The compound can engage in halogen-metal exchange reactions.
  • Coupling Reactions: It is utilized in cross-coupling reactions with aryl halides to generate biaryl compounds .

Common Reaction Conditions

  • Solvents: Tetrahydrofuran, diethyl ether.
  • Reagents: Carbonyl compounds, aryl halides, electrophiles.
  • Conditions: Anhydrous environments with controlled temperatures (often below 0°C for sensitive reactions).

The synthesis of 2-Mesitylmagnesium bromide typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with magnesium in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Key steps include:

  • Dissolving mesitylene in an anhydrous solvent.
  • Adding magnesium turnings.
  • Slowly introducing the brominating agent to control the exothermic reaction.
  • Stirring until completion and filtering out unreacted magnesium.
  • Purifying the product via distillation or crystallization .

2-Mesitylmagnesium bromide finds applications primarily in organic synthesis. It is used for:

  • The preparation of alcohols from carbonyl compounds.
  • The formation of biaryl compounds through cross-coupling reactions.
  • The synthesis of stable aromatic radical species which may have applications in materials science and organic electronics .

Research on interaction studies involving 2-Mesitylmagnesium bromide indicates its utility in synthesizing complex phosphorus-containing compounds when reacted with N-dichlorophosphoryl-P-trichlorophosphazene, leading to pentaaryl phosphazenes. This showcases its versatility as a reagent beyond traditional Grignard applications .

Several compounds exhibit similarities to 2-Mesitylmagnesium bromide, particularly other Grignard reagents and organometallic compounds. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
DiphenylmagnesiumC₁₂H₁₀MgUsed in similar nucleophilic addition reactions
Phenylmagnesium bromideC₆H₅MgBrMore reactive due to less steric hindrance
Dimesitylsilane(C₆H₁₁)₂SiForms silanes from Grignard reagents; sterically hindered
2-Naphthylmagnesium bromideC₁₀H₉BrMgUsed for aryl coupling but less sterically hindered than mesityl

Uniqueness of 2-Mesitylmagnesium Bromide

The uniqueness of 2-Mesitylmagnesium bromide lies in its sterically hindered mesityl group which imparts distinctive reactivity patterns compared to less hindered counterparts. This steric hindrance allows for selective reactions that may not occur with other Grignard reagents, making it particularly valuable in synthetic organic chemistry .

Hydrogen Bond Acceptor Count

2

Exact Mass

221.98945 g/mol

Monoisotopic Mass

221.98945 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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